molecular formula C25H21NO5 B14394141 4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate CAS No. 88133-76-0

4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate

Cat. No.: B14394141
CAS No.: 88133-76-0
M. Wt: 415.4 g/mol
InChI Key: PNHQZLSNDOOWMY-UHFFFAOYSA-N
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Description

4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propyl group, a cyanobenzoyl group, and a methoxybenzoate group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate typically involves multiple steps, including the esterification of 4-propylphenol with 4-cyanobenzoic acid, followed by the introduction of a methoxy group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing advanced equipment and technology to maintain consistency and efficiency. The use of automated systems and continuous monitoring ensures that the compound is produced in compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Propylphenyl 4-methoxybenzoate
  • 4-Cyanobenzoyl 4-methoxybenzoate

Uniqueness

4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

88133-76-0

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

(4-propylphenyl) 4-(4-cyanobenzoyl)oxy-3-methoxybenzoate

InChI

InChI=1S/C25H21NO5/c1-3-4-17-7-12-21(13-8-17)30-25(28)20-11-14-22(23(15-20)29-2)31-24(27)19-9-5-18(16-26)6-10-19/h5-15H,3-4H2,1-2H3

InChI Key

PNHQZLSNDOOWMY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N)OC

Origin of Product

United States

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